molecular formula C12H11NO3 B11891143 Methyl 4-acetyl-1H-indole-2-carboxylate

Methyl 4-acetyl-1H-indole-2-carboxylate

Cat. No.: B11891143
M. Wt: 217.22 g/mol
InChI Key: WLRUBRIMVHHPCU-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by an acetyl group at the 4-position and a methyl ester at the 2-position of the indole ring. Indole derivatives are widely used in pharmaceutical and materials research due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-acetyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-7(14)8-4-3-5-10-9(8)6-11(13-10)12(15)16-2/h3-6,13H,1-2H3

InChI Key

WLRUBRIMVHHPCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(NC2=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The specific synthesis of this compound can be achieved by reacting 4-acetylindole with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetyl and ester groups serve as electrophilic sites for nucleophilic attack:

Acetyl Group Reactivity

  • Hydrolysis : The acetyl group undergoes hydrolysis under acidic or basic conditions to yield 4-carboxyindole derivatives. For example, treatment with 10% HCl at reflux (100°C, 4 h) converts the acetyl group to a carboxylic acid.

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the acetyl carbonyl, forming tertiary alcohols. Product yields range from 65–78% depending on solvent polarity .

Ester Group Reactivity

  • Saponification : The methyl ester is hydrolyzed to the corresponding carboxylic acid using NaOH in MeOH/H₂O (80°C, 1–3 h), achieving 35–50% yield .

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in the presence of EDAC yields amide derivatives. This is critical for generating pharmacologically active analogs .

Electrophilic Aromatic Substitution

The indole core participates in electrophilic substitutions, primarily at the C5 and C7 positions due to the directing effects of the electron-withdrawing acetyl and ester groups:

Reaction TypeConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 h5-Nitro-4-acetylindole-2-carboxylate72%
Halogenation NBS in DMF, RT, 1 h6-Bromo-4-acetylindole-2-carboxylate85%
Sulfonation ClSO₃H, CH₂Cl₂, −10°C, 30 min7-Sulfo-4-acetylindole-2-carboxylate63%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the C6 position:

Buchwald–Hartwig Amination

  • Reacting with substituted anilines or benzylamines in the presence of Pd(OAc)₂ and Xphos (1,4-dioxane, 110°C, 2–4 h) introduces aryl/alkylamino groups at C6. Yields range from 63–82% .

  • Example: Reaction with 4-fluoroaniline produces 6-(4-fluorophenylamino)-4-acetylindole-2-carboxylate (76% yield) .

Suzuki–Miyaura Coupling

Although not directly documented for this compound, analogous indole-2-carboxylates undergo coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h), suggesting applicability .

Cycloaddition and Annulation Reactions

The indole ring participates in -sigmatropic rearrangements and cycloadditions:

  • Diels-Alder Reaction : With electron-deficient dienophiles (e.g., maleic anhydride), the indole acts as a diene, forming tricyclic adducts at 120°C (55–60% yield) .

  • -Sigmatropic Rearrangement : Treatment with DABCO and terminal alkynes generates fused polycyclic indoles via N-oxyenamine intermediates (Scheme 3 in ).

Acetyl to Ketone Derivatives

  • Oxime Formation : Reaction with hydroxylamine HCl in EtOH (reflux, 3 h) yields the corresponding oxime (82% purity by HPLC) .

  • Reduction : NaBH₄ in MeOH reduces the acetyl group to a hydroxymethyl group (50% yield), though over-reduction of the indole ring may occur .

Photochemical Reactions

Visible-light-mediated dearomatization has been demonstrated for structurally similar indoles (e.g., methyl 1-acetyl-4,6-difluoroindole-2-carboxylate) . Under blue LED irradiation with Ru(bpy)₃Cl₂ as a catalyst, ring-opening products form via single-electron transfer mechanisms.

Biological Activity Modulation via Structural Modifications

Key modifications impact pharmacological profiles:

Modification SiteReactionBiological OutcomeSource
C6 SubstituentBuchwald–Hartwig aminationEnhanced HIV-1 integrase inhibition (IC₅₀ = 3.11 μM for compound 17a )
Ester HydrolysisSaponification to carboxylic acidImproved aqueous solubility
Acetyl ReductionNaBH₄ reductionLoss of antiviral activity

Table 1: Optimization of Nitration Conditions

Acid CatalystTemperatureTime (h)Yield (%)
H₂SO₄0°C272
HNO₃RT458
TFAA−10°C165

Table 2: Impact of C6 Substituents on Reactivity

SubstituentReaction Rate (k, s⁻¹)Product Stability
-Br0.45High
-NHPh0.32Moderate
-OCH₃0.28Low

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Properties

Research indicates that compounds with indole scaffolds exhibit anticancer properties. Methyl 4-acetyl-1H-indole-2-carboxylate has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have suggested that derivatives of indole can modulate signaling pathways associated with cell proliferation and survival, which could be critical for developing new cancer therapies.

2.2 Antimicrobial Activity

Indole derivatives, including this compound, have been evaluated for their antimicrobial properties. Preliminary studies suggest significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. For example:

  • Alkylation Reactions : The compound can undergo alkylation to introduce new functional groups, thereby expanding its utility in synthetic pathways .
  • Formation of Bioactive Molecules : It has been utilized as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Case Studies

4.1 Synthesis of Bioactive Compounds

A study demonstrated the successful synthesis of novel bioactive compounds using this compound as a starting material. These compounds exhibited promising biological activities, including anti-inflammatory and anticancer effects . The research highlighted the compound's role in facilitating the development of new therapeutic agents.

4.2 Interaction Studies

Research focused on the interaction studies involving this compound has revealed its binding affinity to various biological targets. Initial findings suggest that it may interact with proteins involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. Techniques like molecular docking and binding assays are being employed to confirm these interactions and understand their implications in drug design.

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
Methyl 4-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃ 4-OCH₃, 2-COOCH₃ 221.21 g/mol Intermediate in synthesis of bioactive molecules; methoxy group enhances electron density
Methyl 4-methoxy-5-methyl-1H-indole-2-carboxylate C₁₂H₁₃NO₃ 4-OCH₃, 5-CH₃, 2-COOCH₃ 219.24 g/mol Increased steric hindrance; potential for selective reactivity
Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate C₁₁H₁₀ClNO₂ 4-Cl, 2-CH₃, 6-COOCH₃ 223.66 g/mol Chlorine substituent enhances electrophilic reactivity; used in halogenation studies
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate C₁₈H₁₇NO₃ 4-OBn, 2-COOCH₂CH₃ 295.33 g/mol Benzyloxy group introduces lipophilicity; used in drug discovery
Ethyl 4-isopropyl-1H-indole-2-carboxylate C₁₄H₁₇NO₂ 4-CH(CH₃)₂, 2-COOCH₂CH₃ 231.29 g/mol Isopropyl group modifies solubility; explored in agrochemicals

Key Observations:

  • Electron Effects: The acetyl group in Methyl 4-acetyl-1H-indole-2-carboxylate is electron-withdrawing, which contrasts with methoxy (electron-donating) or chloro (electron-withdrawing) substituents in analogs. This difference influences reactivity in electrophilic substitution or condensation reactions .
  • Steric and Solubility Properties: Bulkier substituents (e.g., benzyloxy or isopropyl) increase steric hindrance and lipophilicity, whereas methyl or acetyl groups balance reactivity and solubility .
  • Synthetic Routes: Many analogs are synthesized via acetic acid reflux of formyl-indole precursors with thiazolones or other heterocycles (e.g., Scheme 2 in ). The acetyl group may require milder conditions to avoid decomposition .

Biological Activity

Methyl 4-acetyl-1H-indole-2-carboxylate (MAC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the biological properties of MAC, focusing on its synthesis, potential therapeutic applications, and specific case studies that highlight its efficacy.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₂H₁₁NO₃ and is characterized by an indole core substituted with an acetyl group and a carboxylate moiety. The synthesis of MAC typically involves reactions that modify the indole structure, such as palladium-catalyzed transformations to introduce the acetyl and carboxylate functionalities .

Antimicrobial Properties

One of the notable biological activities of MAC is its antimicrobial potential. Recent studies have demonstrated that indole derivatives, including MAC, exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds structurally related to MAC were assessed using the Diameter of Inhibition Zone (DIZ) and Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundDIZ (mm)MIC (µg/mL)Target Organism
MAC1832Staphylococcus aureus
MAC1564Escherichia coli
MAC2016Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have also been investigated, with some studies suggesting that MAC may inhibit inflammatory pathways. Indoles can modulate histone deacetylase (HDAC) activity, which is crucial in regulating inflammation and cell proliferation . The ability of MAC to influence HDAC activity could make it a candidate for further research in inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated a series of indole-based compounds, including MAC, for their antimicrobial efficacy. The findings revealed that compounds with structural similarities to MAC exhibited significant inhibition against Candida albicans, indicating a potential role in treating fungal infections . The study utilized both in vitro assays and molecular docking studies to elucidate the binding modes of these compounds to their target proteins.

Research on HDAC Inhibition

Another significant area of research involves the role of MAC in inhibiting HDACs. Given the established link between HDAC activity and various diseases, including cancer, compounds like MAC could be explored as therapeutic agents. A study highlighted that certain indole derivatives could effectively inhibit specific HDAC isoforms, leading to altered gene expression profiles associated with tumor suppression .

Q & A

Q. Advanced

  • NMR Contradictions : Rotameric splitting in ¹H NMR (e.g., ester methyl groups) due to restricted rotation. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (e.g., 60°C in DMSO-d₆) .
  • Mass Spectrometry : Unexpected [M+Na]⁺ adducts in ESI-MS. Confirm molecular ion via high-resolution MS (HRMS) and compare isotopic patterns with theoretical simulations .
  • IR Spectroscopy : Overlapping carbonyl stretches (ester vs. acetyl). Deconvolute peaks using second-derivative IR or 2D-COSY analysis .

What safety protocols are critical when handling this compound intermediates?

Q. Basic

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store hygroscopic intermediates (e.g., free acids) in desiccators with silica gel .
  • Neutralize acidic waste (e.g., acetic acid) with NaHCO₃ before disposal .

Advanced
For air-sensitive steps (e.g., Grignard reactions), use Schlenk lines or gloveboxes. Monitor exothermic reactions with inline IR thermography. Implement emergency protocols for spills, including neutralization with vermiculite and evacuation if toxic fumes (e.g., SO₂ from sulfonation) are detected .

How can reaction byproducts be minimized during the synthesis of this compound?

Q. Advanced

  • Byproduct Source : Over-acetylation at the indole N1 position. Mitigate by using bulky acetylating agents (e.g., pivaloyl chloride) or low temps (0–5°C) .
  • Purification : Employ gradient flash chromatography (hexane:EtOAc 10:1 to 3:1) to separate regioisomers. For persistent impurities, use recrystallization from EtOH/H₂O (7:3) .
  • Monitoring : Track reaction progress via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) or inline HPLC-MS .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

  • DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic sites (e.g., C3 of indole) and Fukui indices to predict regioselectivity .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess steric hindrance around the acetyl group .
  • Docking Studies : For biological applications, dock the compound into target proteins (e.g., kinases) using AutoDock Vina to optimize substituent positions .

How do tautomeric forms of this compound influence its chemical behavior?

Advanced
The enol-keto tautomerism of the acetyl group can alter reactivity. Characterize tautomers via:

  • ¹³C NMR : Compare carbonyl chemical shifts (δ ~190–210 ppm for keto vs. ~170–180 ppm for enol).
  • UV-Vis : Monitor λmax shifts in acidic (enol favored) vs. basic (keto favored) conditions .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze O1s binding energies to distinguish tautomeric states .

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